(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide
CAS No.: 1005958-72-4
Cat. No.: VC5994249
Molecular Formula: C17H14N2O3S3
Molecular Weight: 390.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005958-72-4 |
|---|---|
| Molecular Formula | C17H14N2O3S3 |
| Molecular Weight | 390.49 |
| IUPAC Name | N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C17H14N2O3S3/c1-3-8-19-14-7-6-13(25(2,21)22)11-15(14)24-17(19)18-16(20)10-12-5-4-9-23-12/h1,4-7,9,11H,8,10H2,2H3 |
| Standard InChI Key | PFVYLTLTKFEDAH-ISLYRVAYSA-N |
| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CS3)S2)CC#C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule features a benzo[d]thiazole scaffold substituted at three critical positions:
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Position 6: Methylsulfonyl group (–SO₂CH₃), imparting strong electron-withdrawing characteristics.
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Position 3: Prop-2-yn-1-yl group (–C≡C–CH₂–), contributing sp-hybridized carbon reactivity.
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Position 2: (E)-Configured imine bond linking to a 2-(thiophen-2-yl)acetamide moiety, enabling planar conjugation .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide |
| Molecular Formula | C₁₇H₁₅N₃O₃S₃ |
| Molecular Weight | 417.5 g/mol |
| SMILES Notation | CC#CCN1C(=NC(=O)CC2=CC=CS2)S(=O)(=O)C3=C1C=CC(=C3)S(=O)(=O)C |
The E-configuration at the imine bond is critical for maintaining planarity, which may enhance π-π stacking interactions with biological targets .
Synthetic Methodologies
Chemoenzymatic Amidation-Sonogashira Coupling
A plausible synthesis route adapts protocols from chemenzymatic propargyl amide synthesis :
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Enzymatic Aminolysis:
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Substrate: Methyl 2-(thiophen-2-yl)acetate.
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Enzyme: Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozyme® 435).
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Conditions: 45°C in methyl tert-butyl ether (MTBE), 4–24 hours.
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Product: 2-(Thiophen-2-yl)acetamide intermediate.
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Sonogashira Coupling:
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Aminolysis | CAL-B, MTBE, 45°C | Amide bond formation |
| Coupling | Pd(PPh₃)₄, CuI, TMG, DMF | Alkyne introduction |
| Workup | Ethyl acetate/brine extraction | Isolation |
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy:
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¹H NMR (CDCl₃):
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¹³C NMR:
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δ 170–175 ppm: Amide carbonyl.
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δ 120–130 ppm: Alkyne carbons.
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Hypothetical Biological Activities
Structure-Activity Relationships (SAR)
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Benzo[d]thiazole Core: Known to intercalate DNA and inhibit topoisomerases .
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Methylsulfonyl Group: Enhances binding to kinase ATP pockets (e.g., EGFR inhibitors) .
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Thiophene Moiety: Improves lipid solubility and membrane permeability .
Table 3: Predicted Pharmacological Profiles
| Parameter | Recommendation |
|---|---|
| Temperature | –20°C (desiccated) |
| Light Exposure | Amber glass vials |
| Solvent | DMSO (10 mM stock) |
Future Research Directions
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In Vitro Screening: Prioritize kinase inhibition assays (e.g., EGFR, VEGFR).
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QSAR Modeling: Correlate substituent effects with bioactivity.
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Prodrug Development: Mask sulfonyl group to improve oral bioavailability.
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